molecular formula C2H10O8S2 B1425496 1,2-Ethanedisulfonic Acid Dihydrate CAS No. 5982-56-9

1,2-Ethanedisulfonic Acid Dihydrate

Cat. No.: B1425496
CAS No.: 5982-56-9
M. Wt: 226.2 g/mol
InChI Key: DSGUSEBCDAKBCM-UHFFFAOYSA-N
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Description

1,2-Ethanedisulfonic Acid Dihydrate is an organic compound with the chemical formula C₂H₆O₆S₂. It is a white to gray to brown crystalline powder that is highly soluble in water, alcohol, and ether but insoluble in non-polar solvents . This compound is known for its strong acidity and is used in various chemical and industrial applications.

Scientific Research Applications

Chemical Reagent in Synthesis

1,2-Ethanedisulfonic acid dihydrate is utilized as an electrophilic reagent in chemical synthesis, particularly in the preparation of heterocyclic systems like dihydro-1,4-dithiino substituted aromatics. This application demonstrates its utility in creating new chemical compounds with potential applications in various fields of research (Allared et al., 2001).

Inhibition of Biochemical Processes

In biochemistry, 1,2-Ethanedisulfonic acid and its analogs have been shown to inhibit the oxidation of succinate in the succinic oxidase system. This suggests its potential as a biochemical tool for studying enzymatic pathways and metabolic processes (Tietze & Klotz, 1952).

Crystal Structure Analysis

The crystal structure of this compound has been determined using X-ray diffraction techniques, providing insights into its ionic form and geometric properties. Such structural analyses are crucial in the field of material science and crystallography (Sartori et al., 1994).

Metabolic Studies in Microbiology

This compound has been studied in the context of microbial metabolism, particularly in the anaerobic bacterium Clostridium glycolicum. Understanding how bacteria metabolize such compounds can have applications in environmental science and biotechnology (Hartmanis & Stadtman, 1986).

Catalysis Research

The compound has been explored for its role in catalysis, particularly in reactions like etherification and dehydration. Such studies are significant in the development of new catalysts and industrial processes (Sow et al., 2005).

Photovoltaic Applications

In the field of renewable energy, this compound has been applied to modify TiO2 films in dye-sensitized solar cells. This modification improves the efficiency of solar cells by reducing the back reaction between electrons and ions, highlighting its potential in energy research (Kim et al., 2020).

Biomaterials Development

It has been used in synthesizing novel citrate-based polymers like poly-(1,2-ethanediol citrate), with potential applications in tissue engineering and cell scaffold fabrication. This illustrates its role in the development of new biomaterials for medical applications (Howis et al., 2022).

Acidity and Chemical Behavior Studies

Studies on the acidity and chemical behavior of this compound contribute to the understanding of its properties and potential applications in various chemical reactions and processes (Behr & Kestner, 1982).

Safety and Hazards

1,2-Ethanedisulfonic Acid Dihydrate is considered hazardous. It may cause severe skin burns and eye damage . It is advised to avoid breathing dust and to use personal protective equipment when handling this chemical .

Biochemical Analysis

Biochemical Properties

1,2-Ethanedisulfonic Acid Dihydrate plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is known to form salts with active pharmaceutical ingredients, enhancing their solubility and stability . The compound’s strong acidic nature allows it to participate in proton transfer reactions, which are crucial in many metabolic pathways.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in their conformation and activity, thereby impacting cellular functions . Additionally, its strong acidic properties can alter the pH of the cellular environment, further influencing cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with certain enzymes can result in the formation of enzyme-inhibitor complexes, thereby reducing the enzyme’s activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been shown to affect cellular function, with potential impacts on cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as tissue damage and inflammation . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s strong acidic properties enable it to participate in proton transfer reactions, which are essential in various metabolic processes . Additionally, it can influence metabolic flux and metabolite levels by altering enzyme activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s solubility and stability are also influenced by its interactions with these transporters and proteins.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or lysosomes . These localizations can impact the compound’s function and its interactions with other biomolecules.

Chemical Reactions Analysis

1,2-Ethanedisulfonic Acid Dihydrate undergoes various chemical reactions:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can yield simpler sulfonic compounds.

    Substitution: It can participate in substitution reactions where the sulfonic acid groups are replaced by other functional groups.

  • **Common Reagents and

Properties

IUPAC Name

ethane-1,2-disulfonic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O6S2.2H2O/c3-9(4,5)1-2-10(6,7)8;;/h1-2H2,(H,3,4,5)(H,6,7,8);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGUSEBCDAKBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)S(=O)(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721064
Record name Ethane-1,2-disulfonic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5982-56-9
Record name 1,2-Ethanedisulfonic acid dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005982569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane-1,2-disulfonic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-ETHANEDISULFONIC ACID DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J653YP17S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,2-Ethanedisulfonic Acid Dihydrate interact with paracetamol, and what are the implications for pharmaceutical properties?

A1: The research demonstrates that this compound (EDSA) acts as a strong acid, readily donating protons to form salts with paracetamol, a weakly basic drug []. This interaction leads to the formation of a new crystalline solid form, specifically an amide salt, characterized by ionic interactions between the sulfonate group of EDSA and the protonated amino group of paracetamol [].

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